molecular formula C9H16N4 B15305374 1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine

1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine

Cat. No.: B15305374
M. Wt: 180.25 g/mol
InChI Key: FUDUQFLCSOOKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with an amine group and at the 1-position with a methyl-substituted imidazole moiety. Its molecular formula is C₉H₁₆N₄, with a molecular weight of 180.26 g/mol.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)piperidin-3-amine

InChI

InChI=1S/C9H16N4/c1-12-6-4-11-9(12)13-5-2-3-8(10)7-13/h4,6,8H,2-3,5,7,10H2,1H3

InChI Key

FUDUQFLCSOOKNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1N2CCCC(C2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common synthetic route includes the reaction of 1-methylimidazole with a piperidine derivative under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the imidazole or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with various biological targets. It may be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Features and Differences

The following table summarizes structural analogues identified in the evidence, highlighting critical differences in substituents, molecular weight, and backbone modifications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine (Target) C₉H₁₆N₄ 180.26 Direct imidazole-piperidine linkage; primary amine at C3
5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride C₇H₁₄ClNO 163.65 (base) Imidazolidinedione core; dihydrochloride salt; secondary amine
2-(3-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethylamine C₁₃H₁₇FN₄ 228.12 Ethyl linker with fluorophenyl and methylamine substituents
1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole C₁₃H₁₇N₃ 215.30 Piperidinylmethyl-benzimidazole hybrid; no amine substituent
2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride C₁₁H₂₀Cl₂N₃ 265.20 Ethyl spacer between imidazole and piperidine; dihydrochloride salt

Critical Comparisons

Backbone Flexibility vs. Rigidity
  • The target compound ’s direct imidazole-piperidine linkage restricts conformational flexibility compared to analogues like 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride , which features an ethyl spacer. This spacer may enhance binding to targets requiring extended conformations .
Substituent Effects
  • This modification could improve membrane permeability or target selectivity .
Salt Forms and Solubility
  • The target compound (free base) contrasts with dihydrochloride salts (e.g., and ), which exhibit higher aqueous solubility but may require pH adjustment for biological activity .
Molecular Weight and Drug-Likeness
  • The target’s molecular weight (180.26 g/mol ) is lower than most analogues, aligning better with Lipinski’s Rule of Five guidelines for oral bioavailability. By contrast, 1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole (215.30 g/mol) and fluorophenyl-containing derivatives (>220 g/mol) may face challenges in absorption .

Research Implications and Gaps

While structural data for analogues are well-documented in patents and catalogs (e.g., ), biological activity data (e.g., binding affinities, pharmacokinetics) are notably absent. Future studies should prioritize:

Comparative binding assays against targets like GPCRs or kinases.

Solubility and stability profiling across pH conditions.

In silico modeling to predict interactions influenced by substituents (e.g., fluorophenyl vs. methyl groups).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.